3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms on a phenyl ring, along with a keto group on a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, often using solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The keto group also plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylacetic acid
- 3-(3-Chloro-4-fluorophenyl)propionic acid
Uniqueness
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The keto group further adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H6ClFO3 |
---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FPXKXTGQGCRROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.